molecular formula C23H29ClN2O4 B11177534 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No.: B11177534
M. Wt: 432.9 g/mol
InChI Key: PMTRJMPUEGREJQ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with 3,4,5-triethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative with known pharmacological activities.

    4-(3,4,5-Triethoxybenzoyl)piperazine: Another derivative with potential biological effects.

Uniqueness

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 3,4,5-triethoxybenzoyl groups, which may confer distinct pharmacological properties compared to its simpler analogs.

Biological Activity

1-(3-Chlorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorophenyl group and a triethoxybenzoyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C_{21}H_{27}ClN_{2}O_{3}
  • Molecular Weight : 392.90 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with a triethoxybenzylamine in the presence of a base such as sodium hydroxide. The reaction is conducted in an organic solvent under controlled conditions to yield the desired product, which can be purified through various techniques such as column chromatography.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate serotonin and dopamine receptor activities, leading to potential anxiolytic and antidepressant effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anxiolytic Activity : Studies suggest that it may reduce anxiety-like behaviors in animal models.
  • Antidepressant Properties : The modulation of serotonin pathways hints at potential antidepressant effects.
  • Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anxiolytic Effects :
    • Objective : To assess the anxiolytic potential in rodent models.
    • Methodology : Behavioral tests such as the elevated plus maze were employed.
    • Results : The compound significantly increased time spent in open arms compared to controls, indicating reduced anxiety levels.
  • Evaluation of Antidepressant Activity :
    • Objective : To investigate the effects on depressive-like symptoms.
    • Methodology : Forced swim tests were used to measure behavioral despair.
    • Results : Treated groups exhibited decreased immobility time, suggesting antidepressant activity.
  • Neuroprotective Study :
    • Objective : To determine protective effects against oxidative stress.
    • Methodology : Neuronal cell cultures were exposed to oxidative agents with and without treatment.
    • Results : The compound demonstrated significant protection against cell death induced by oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameStructureKey Activity
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazineSimilar piperazine structureModerate anxiolytic
1-(2-Chlorophenyl)piperazineLacks triethoxybenzoyl groupLimited neuroactivity
1-PhenylpiperazineNo halogen substitutionGeneral CNS activity

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to related compounds.

Properties

Molecular Formula

C23H29ClN2O4

Molecular Weight

432.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C23H29ClN2O4/c1-4-28-20-14-17(15-21(29-5-2)22(20)30-6-3)23(27)26-12-10-25(11-13-26)19-9-7-8-18(24)16-19/h7-9,14-16H,4-6,10-13H2,1-3H3

InChI Key

PMTRJMPUEGREJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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